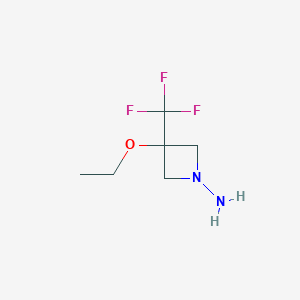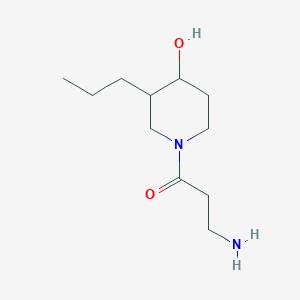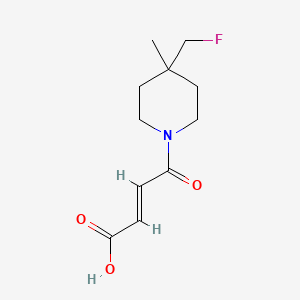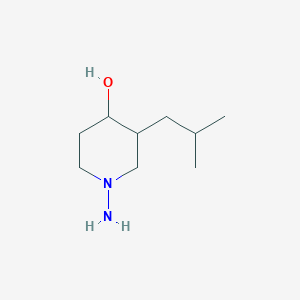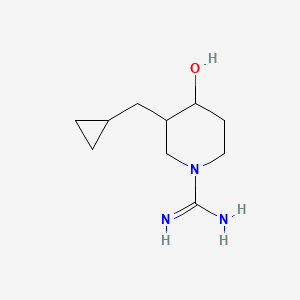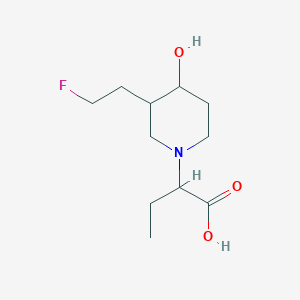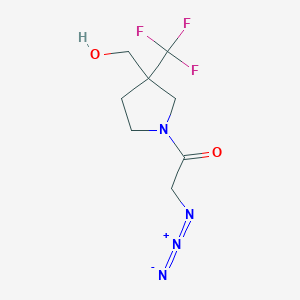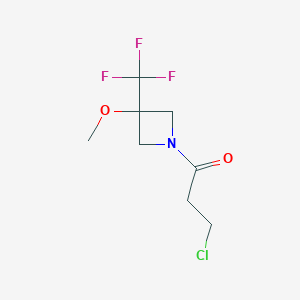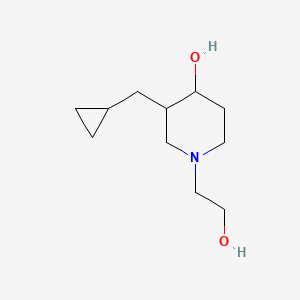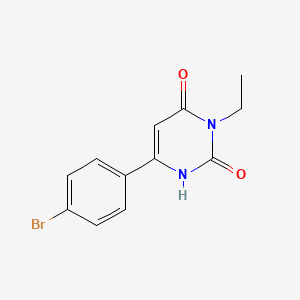
6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . The bromophenyl group attached to it suggests that it might have been synthesized for specific properties or activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts in cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves planar aromatic rings with various substituents . The exact structure would depend on the positions and types of these substituents.Chemical Reactions Analysis
Similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have been involved in Suzuki–Miyaura cross-coupling reactions with various aryl-boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds, such as 4-Bromoacetanilide, have been described as having a certain molecular weight and being insoluble in water .Applications De Recherche Scientifique
Electrocatalytic Synthesis of Spirobarbituric Dihydrofurans
Electrocatalytic cyclization involving derivatives of tetrahydropyrimidine diones has been utilized to selectively form substituted spirobarbituric dihydrofurans with high yields, demonstrating a novel approach for synthesizing complex organic compounds. This method's efficiency opens new pathways in synthetic organic chemistry for developing pharmaceuticals and materials with specific properties (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).
Structural and Electronic Characterizations
Through X-ray crystal structure analysis and quantum chemical calculations, detailed insights into the molecular structure, conformation, and electronic properties of tetrahydropyrimidine derivatives have been provided. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds, which is significant for designing new drugs and materials (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Antifungal Activity and Quantum Chemical Investigation
Research on novel succinimide derivatives, structurally related to tetrahydropyrimidines, has shown significant in vitro antifungal activities, highlighting the potential of these compounds as novel fungicides. The density functional theory (DFT) calculations have further provided insights into the structure-activity relationship (SAR), aiding in the prediction of chemical activity and facilitating the design of new antifungal agents (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).
Synthesis of Heterocyclic Compounds
Intramolecular photochemical arylation of N-substituted enaminones has been applied to synthesize a variety of heterocyclic compounds, demonstrating the versatility of using bromophenyl derivatives in constructing complex molecular structures. This method provides a valuable tool for synthesizing pharmacologically relevant heterocycles with potential applications in drug discovery (Iida, Yuasa, & Kibayashi, 1978).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLOYILNNAUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



